

Physicochemical Properties of PK7088: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PK7088

Cat. No.: B15583387

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Introduction

PK7088 is a pyrazole-based, cell-permeable small molecule that has garnered significant interest in cancer research.[1][2] It acts as a selective reactivator of the conformationally unstable p53-Y220C mutant protein.[3] The Y220C mutation is one of the most common mutations in the tumor suppressor protein p53 and leads to a destabilized protein structure, impairing its tumor-suppressive functions.[3][4] **PK7088** binds to a unique surface crevice created by this mutation, stabilizing the protein in its wild-type conformation and restoring its ability to induce cell-cycle arrest and apoptosis in cancer cells harboring this specific mutation.[3][5] This technical guide provides a comprehensive overview of the physicochemical properties of **PK7088**, detailed experimental protocols for its use, and a visualization of its mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of **PK7088** is presented below. This information is crucial for the proper handling, storage, and use of the compound in a research setting.

Property	Value	Reference
IUPAC Name	1-methyl-4-phenyl-3-(1H-pyrrol-1-yl)-1H-pyrazole	[3]
CAS Number	1446352-67-5	[1][2][6]
Molecular Formula	C ₁₄ H ₁₃ N ₃	[1][6]
Molecular Weight	223.27 g/mol	[1]
Appearance	White to light yellow solid	[7]
Purity	≥99%	
Dissociation Constant (Kd)	~140 μM for p53-Y220C	[3][8]

Solubility and Storage

Proper dissolution and storage of **PK7088** are critical for maintaining its stability and activity.

Solvent	Solubility	Notes	Reference
DMSO	200 mg/mL (895.78 mM)	Ultrasonic treatment may be needed. Use freshly opened, anhydrous DMSO.	[9]

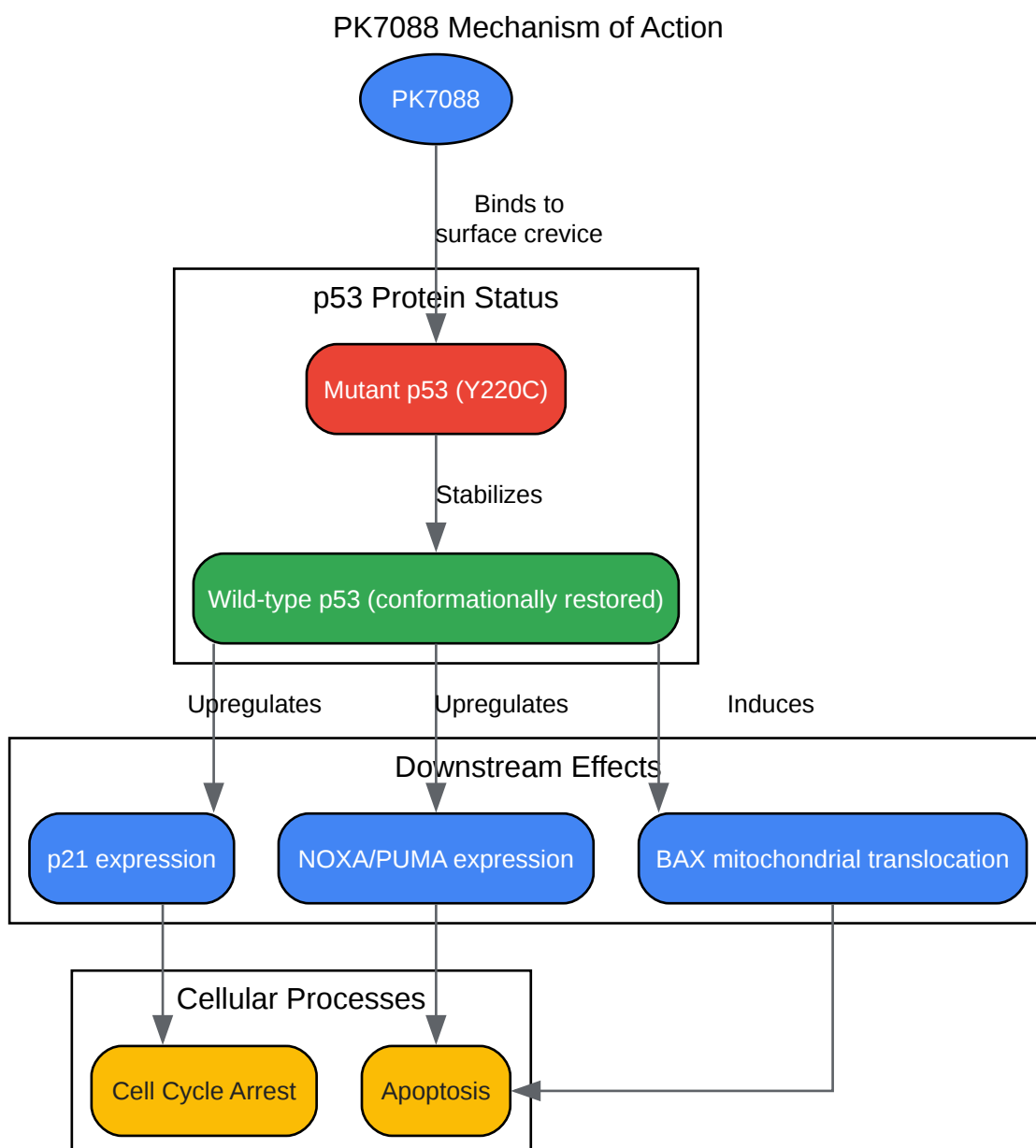
Storage Conditions:

- Powder: Store at -20°C for up to 3 years. Keep away from moisture.[1][7]
- In Solvent:
 - -80°C for up to 1 year[1] or 6 months[9].
 - -20°C for up to 1 month[9].

For in vivo studies, it is recommended to prepare fresh solutions daily.[9] Several formulations have been reported for animal experiments.[1][9]

Mechanism of Action: Reactivation of Mutant p53

PK7088 selectively targets the p53-Y220C mutant protein. This mutation creates a surface pocket that destabilizes the protein. **PK7088** binds non-covalently within this pocket, acting as a molecular chaperone to stabilize the protein's wild-type conformation.[3][10] This restored conformation allows the p53 protein to regain its transcriptional functions, leading to the upregulation of downstream target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., NOXA, PUMA).[3][5][8]



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Caption: Mechanism of **PK7088** in reactivating mutant p53.

Experimental Protocols

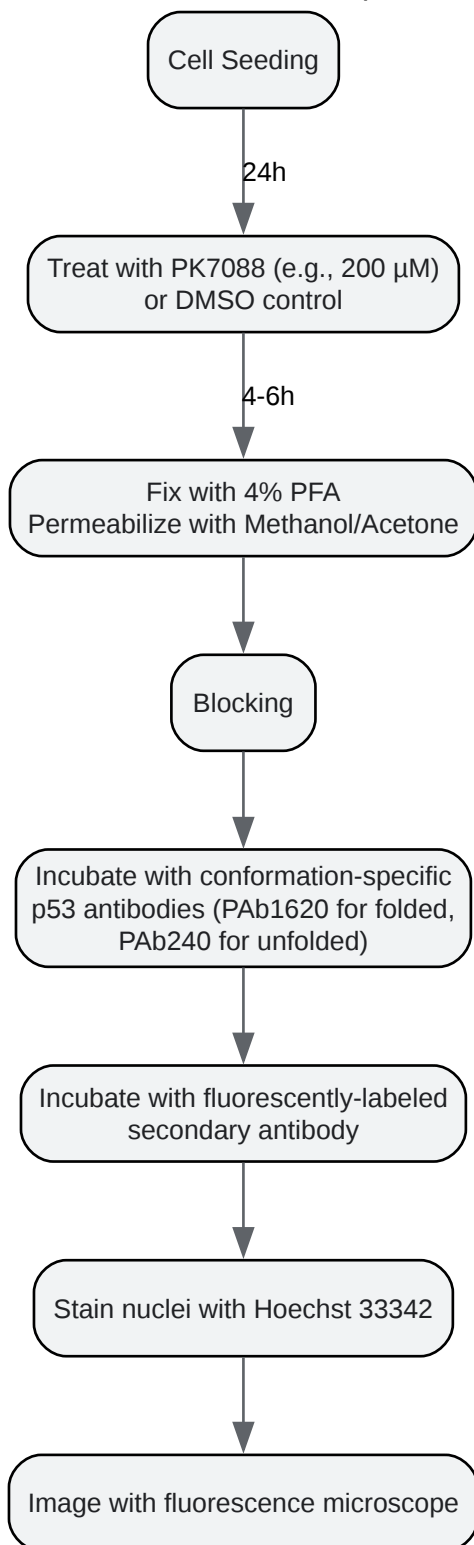
The following are detailed methodologies for key experiments involving **PK7088**.

Immunofluorescence for p53 Conformation

This assay is used to visually assess the conformational state of the p53 protein within cells following treatment with **PK7088**.

Workflow:

Immunofluorescence Workflow for p53 Conformation

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Caption: Workflow for p53 conformation immunofluorescence.

Detailed Steps:

- Cell Culture: Seed cells harboring the p53-Y220C mutation (e.g., HUH-7) onto coverslips in a multi-well plate and allow them to adhere overnight.
- Treatment: Treat the cells with the desired concentration of **PK7088** (e.g., 200 μ M) or a vehicle control (e.g., DMSO) for 4-6 hours.[3][11]
- Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Permeabilize with a 50:50 methanol/acetone solution.[3]
- Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% BSA in PBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the cells with primary antibodies specific for the folded (PAb1620) and unfolded (PAb240) conformations of p53 overnight at 4°C.[3]
- Secondary Antibody Incubation: Wash the cells and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
- Nuclear Staining: Counterstain the nuclei with a DNA dye such as Hoechst 33342.[3]
- Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. An increase in the PAb1620 signal and a decrease in the PAb240 signal indicate a shift towards the wild-type conformation.[3][10]

Cell Viability and Apoptosis Assays

These assays quantify the cytotoxic and pro-apoptotic effects of **PK7088**.

Cell Viability (Crystal Violet Staining):

- Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with a range of **PK7088** concentrations for 24-72 hours.[3][9]
- Staining: Wash the cells with PBS and stain with 0.5% crystal violet solution for 20 minutes.

- **Destaining and Quantification:** Wash away excess stain, air dry the plate, and solubilize the stain with methanol or a similar solvent. Measure the absorbance at a wavelength of ~570 nm. A decrease in absorbance indicates reduced cell viability.[\[3\]](#)[\[12\]](#)

Apoptosis (Annexin V/PI Staining):

- **Cell Seeding and Treatment:** Treat cells with **PK7088** (e.g., 200 μ M) for 24 hours.[\[3\]](#)[\[12\]](#)
- **Staining:** Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- **Flow Cytometry:** Analyze the stained cells using a flow cytometer. An increase in the Annexin V-positive population indicates apoptosis.[\[3\]](#)[\[12\]](#)

Cell Cycle Analysis

This method determines the effect of **PK7088** on cell cycle progression.

- **Cell Seeding and Treatment:** Treat cells with **PK7088** (e.g., 200 μ M) for 6 hours.[\[3\]](#)[\[12\]](#)
- **Fixation:** Harvest the cells and fix them in cold 70% ethanol.
- **Staining:** Resuspend the fixed cells in a solution containing PI and RNase A.
- **Flow Cytometry:** Analyze the DNA content of the cells by flow cytometry. **PK7088** has been shown to induce a G2/M phase arrest in p53-Y220C mutant cells.[\[3\]](#)[\[12\]](#)

Western Blotting for Downstream Targets

This technique is used to measure the protein levels of p53 downstream targets.

- **Cell Lysis:** Treat cells with **PK7088** (e.g., 200 μ M) for 6 hours, then lyse the cells in RIPA buffer.[\[3\]](#)
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford assay.

- SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Immunoblotting: Probe the membrane with primary antibodies against p21, NOXA, PUMA, or other p53 targets, followed by HRP-conjugated secondary antibodies.[3]
- Detection: Visualize the protein bands using a chemiluminescence detection system. An increase in the levels of these proteins confirms the functional reactivation of p53.[3][8]

Conclusion

PK7088 is a valuable research tool for studying the reactivation of mutant p53, a promising strategy in cancer therapy. Its specific mechanism of action on the p53-Y220C mutant makes it a highly selective compound for investigating p53 signaling pathways. The information and protocols provided in this guide are intended to facilitate the effective use of **PK7088** in a research setting, enabling scientists and drug development professionals to further explore its therapeutic potential. Proper handling, storage, and adherence to established experimental methodologies are essential for obtaining reliable and reproducible results.

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- To cite this document: BenchChem. [Physicochemical Properties of PK7088: An In-Depth Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583387#physicochemical-properties-of-pk7088-for-research-use]

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